molecular formula C10H12N2O3S B2823057 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795304-15-2

3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2823057
CAS RN: 1795304-15-2
M. Wt: 240.28
InChI Key: PHVTUFZLZGPSDV-UHFFFAOYSA-N
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Description

The compound “3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-diones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .


Synthesis Analysis

Thiazolidine-2,4-dione derivatives are synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N -methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives .


Molecular Structure Analysis

Thiazolidine-2,4-dione is a five-membered, heterocyclic compound. Chemically, the thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH 2), which allows for various modifications of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives often involve Knoevenagel condensation . The synthesized compounds were tested for the inhibition of lipid peroxidation as well as for the inhibition of soy lipoxygenase enzyme activity .

Scientific Research Applications

Future Directions

The future directions for research on “3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine. Additionally, more environmentally friendly methods of synthesis could be explored .

properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8-5-16-10(15)12(8)7-3-11(4-7)9(14)6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVTUFZLZGPSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione

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